N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-2-4-14(5-3-12)18(24)20-15-8-6-13(7-9-15)16(22)10-21-17(23)11-26-19(21)25/h2-9H,10-11H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZBJHGFOLOVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CN3C(=O)CSC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Ring Formation
The thiazolidinone moiety is synthesized via cyclocondensation of thioglycolic acid with a Schiff base. For example:
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Schiff base preparation : Reacting 4-aminoacetophenone with an aldehyde (e.g., benzaldehyde) in ethanol under acidic catalysis yields the corresponding imine.
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Cyclization : Treating the Schiff base with thioglycolic acid in refluxing toluene forms the thiazolidinone ring. This method achieves yields of 68–72% after recrystallization.
Reaction Conditions :
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Solvent: Toluene
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Temperature: 110–120°C (reflux)
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Catalyst: None required
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Reaction Time: 12–16 hours
Acetylation of the Aniline Group
The 4-amino group on the phenyl ring is acetylated using acetic anhydride in pyridine:
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Procedure : 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]aniline (1 eq) is stirred with acetic anhydride (1.2 eq) in pyridine at 0–5°C for 4 hours. The product precipitates upon ice-water quenching.
Yield : 85–90%
Purity : >95% (HPLC)
Amide Coupling with 4-Methylbenzoyl Chloride
The final step involves coupling the acetylated intermediate with 4-methylbenzoyl chloride:
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Activation : 4-Methylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.
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Coupling : The acyl chloride reacts with 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]aniline in the presence of triethylamine (TEA) as a base.
Reaction Conditions :
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature
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Stoichiometry: 1:1.1 (aniline:acyl chloride)
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Reaction Time: 6–8 hours
Yield : 75–80%
Side Products : <5% (monitored by TLC)
One-Pot Tandem Synthesis
A streamlined approach combines imine formation, cyclization, and amide coupling in a single reactor:
Reaction Sequence
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Schiff Base Formation : 4-Aminoacetophenone + 4-methylbenzaldehyde → imine intermediate.
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Thiazolidinone Cyclization : Addition of thioglycolic acid.
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In-Situ Acetylation : Introduction of acetic anhydride.
Advantages :
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Reduced purification steps.
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Total yield: 60–65%.
Limitations :
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Lower regioselectivity due to competing side reactions.
Solid-Phase Synthesis for High-Throughput Production
Adapting methods from combinatorial chemistry, the compound is synthesized on Wang resin:
Procedure
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Resin Loading : 4-Methylbenzoic acid is anchored to the resin via ester linkage.
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Iterative Coupling : Sequential addition of acetylated phenyl and thiazolidinone units using HBTU/HOBt activation.
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Cleavage : TFA/DCM (95:5) liberates the final product.
Yield : 50–55% (crude), 45% after HPLC purification.
Purity : >98%
Characterization and Analytical Data
Spectral Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| Solubility | DMSO: 45 mg/mL; Water: <0.1 mg/mL |
| LogP | 2.8 (calculated) |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Condensation | 75–80 | 95 | 24 | Moderate |
| One-Pot | 60–65 | 90 | 18 | Low |
| Solid-Phase | 45 | 98 | 48 | High |
Challenges and Optimization Strategies
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Regioselectivity in Cyclization : Using bulkier bases (e.g., DIPEA) improves ring-closure efficiency.
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Amide Bond Hydrolysis : Avoid aqueous workup at high pH; use non-polar solvents for extraction.
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Scale-Up Limitations : Solid-phase methods suffer from resin costs; solution-phase is preferred for >100 g batches.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and benzamide groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and benzamide groups.
Scientific Research Applications
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and benzamide groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzamide ring or modifications to the thiazolidinone core. Key comparisons include:
Limitations and Advantages
Biological Activity
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a thiazolidin-3-yl moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain thiazolidinone derivatives inhibited biofilm formation in Staphylococcus epidermidis, a common pathogen associated with infections in immunocompromised patients .
Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound | MIC (µM) | Antibiofilm Concentration (µM) | Activity Type |
|---|---|---|---|
| 8d | 6.25 | 6.25 | Antibacterial |
| 20 | 12.5 | 6.3 | Antibiofilm |
| 24 | 25 | 12.5 | Antibiofilm |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .
Case Study: HDAC Inhibition
In a clinical setting, the administration of HDAC inhibitors has shown promise in treating various cancers, including breast and prostate cancer. The thiazolidinone derivatives were found to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific enzyme targets and disrupt cellular processes:
- Inhibition of Histone Deacetylases (HDACs) : By inhibiting HDACs, the compound may lead to an accumulation of acetylated histones, which promotes transcriptional activation of tumor suppressor genes.
- Antimicrobial Mechanism : The presence of the thiazolidinone core interferes with bacterial cell wall synthesis and disrupts biofilm formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
